
3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as 3-CPH-7H-2TFM-4H-Chromen-4-one, is a synthetic compound with a wide range of potential applications. It is a derivative of chromen-4-one, a heterocyclic compound that is found in nature and is used in various industries. 3-CPH-7H-2TFM-4H-Chromen-4-one has been studied for its potential medicinal, industrial, and agricultural applications.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- The chemical modification of chroman-4-one derivatives has been explored to yield compounds with specific properties. One study detailed the conversion of chroman-4-one into derivatives through reactions involving triethyl orthoformate and boron trifluoride, leading to various products including 3-hydroxymethylenechroman-4-one. Such chemical pathways provide insights into the synthetic versatility of chromen-4-one derivatives (Dean & Murray, 1975).
- Research on 3-(polyfluoroacyl)chromones has revealed the ability to undergo reactions with hydroxylamine, producing novel chromone derivatives. This includes the synthesis of 3-cyano-2-(polyfluoroalkyl)chromones, demonstrating the potential for creating a diverse range of fluorinated chromone compounds with specific functionalities (Sosnovskikh, Moshkin, & Irgashev, 2006).
Potential Applications
- Novel polystyrene-supported catalysts have been synthesized for use in organic reactions, such as the Michael addition, for synthesizing warfarin analogues. This research highlights the application of chromen-4-one derivatives in catalyzing chemical reactions, offering a pathway to environmentally friendly and efficient synthesis of pharmacologically relevant compounds (Alonzi et al., 2014).
- The oxidation of chromene-annulated chlorins has been studied, illustrating the complex oxidation chemistry of these compounds. The findings contribute to a deeper understanding of chlorin chemistry and suggest potential applications in developing new materials with specific light-absorbing properties (Hewage, Zeller, & Brückner, 2017).
Structural and Chemical Properties
- The crystal structure of specific chromen-2-one derivatives has been determined, providing insights into the molecular architecture and potential for interaction with other molecules. Such studies are crucial for designing compounds with desired chemical and physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBFOFMWNXVUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2759977.png)

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)
![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)
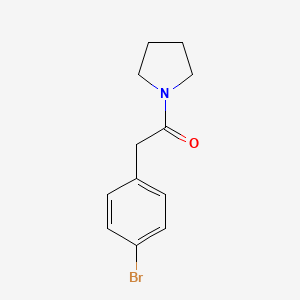
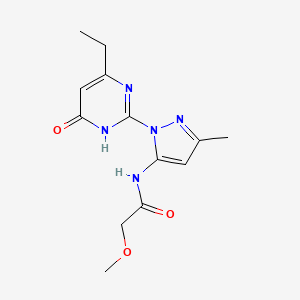
![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)
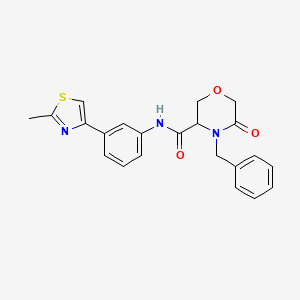
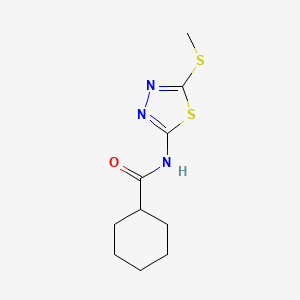
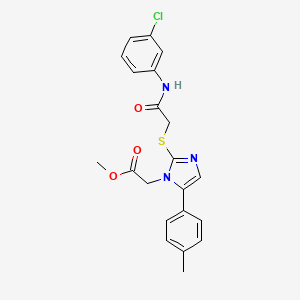
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)